N'-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-4-carbohydrazide;dihydrochloride
Description
N’-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-4-carbohydrazide;dihydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives
Properties
IUPAC Name |
N'-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-4-carbohydrazide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O.2ClH/c1-17(2)11-13-5-3-4-6-14(13)15(19-17)20-21-16(22)12-7-9-18-10-8-12;;/h3-10H,11H2,1-2H3,(H,19,20)(H,21,22);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQQSGWQQNKJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=NC=C3)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-4-carbohydrazide typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of the desired cyclization products in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the iminium salts back to the original compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Alkyl halides and sodium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various N-alkylated derivatives and iminium salts, which can be further manipulated to yield a wide range of isoquinoline-based compounds .
Scientific Research Applications
N’-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-4-carbohydrazide involves its interaction with various molecular targets and pathways. The compound’s pharmacophore, the isoquinoline moiety, is known to interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These compounds also contain a nitrogenous heterocycle and are used in similar applications.
Uniqueness
N’-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-4-carbohydrazide is unique due to its specific substitution pattern and the presence of both isoquinoline and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
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